1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol

Physicochemical profiling Carbazole scaffold optimization Halogen substitution SAR

This 3,6-dichloro analog of wiskostatin is the critical comparator for halogen-scanning structure-activity relationship (SAR) studies of dynamin I GTPase and clathrin-mediated endocytosis (CME) inhibition. With 20.9% lower MW and reduced π-hydrophobicity (Cl π=+0.71 vs Br π=+0.86), it enables systematic dissection of halogen-dependent membrane partitioning versus target engagement—essential for reproducible endocytosis research, antibacterial lysis-phenotype screening, and antiviral pharmacophore evaluation. Procure only enantiomerically defined material to ensure SAR reproducibility.

Molecular Formula C17H18Cl2N2O
Molecular Weight 337.2 g/mol
Cat. No. B4991801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol
Molecular FormulaC17H18Cl2N2O
Molecular Weight337.2 g/mol
Structural Identifiers
SMILESCN(C)CC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O
InChIInChI=1S/C17H18Cl2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3
InChIKeyNNVUWMNSPHOFBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol: Structural Identity, Physicochemical Profile, and Research-Grade Procurement Considerations


1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol (CAS 253448-96-3; molecular formula C₁₇H₁₈Cl₂N₂O; molecular weight 337.24 g·mol⁻¹) is a synthetic N-alkylated 3,6-dihalogenocarbazole derivative bearing a chiral secondary alcohol and a terminal tertiary dimethylamino group on the propanol side chain . It belongs to the broader class of 3,6-bis-basic alkane carbazole derivatives, originally described in the patent literature as antiviral agents with activity against a wide spectrum of virus infections [1]. The compound is the direct 3,6-dichloro analog of wiskostatin (1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol), a well-characterized probe molecule that inhibits N-WASP-mediated actin polymerization and, as more recently demonstrated, dynamin I GTPase activity and clathrin-mediated endocytosis [2]. The replacement of bromine with chlorine at positions 3 and 6 of the carbazole scaffold produces quantifiable differences in molecular weight, lipophilicity, and halogen-dependent target engagement that are material to both experimental design and procurement decisions.

Why 3,6-Dichloro Carbazole Cannot Be Casually Substituted: Halogen-Dependent Pharmacology and Procurement Risks for 1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol


Substituting 1-(3,6-dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol with its 3,6-dibromo analog (wiskostatin), the 3,6-unsubstituted parent, or carbazole derivatives bearing alternative N-alkyl side chains introduces scientifically consequential differences that cannot be predicted without direct comparative data [1]. The halogen identity (Cl vs. Br) at positions 3 and 6 of the carbazole core governs molecular size (van der Waals radius: Cl ≈ 1.75 Å vs. Br ≈ 1.85 Å), electronegativity (Pauling scale: Cl = 3.16 vs. Br = 2.96), and calculated lipophilicity contributions (π-constant: Cl = +0.71 vs. Br = +0.86), each of which modulates membrane permeability, target-binding geometry, and metabolic stability [2]. In the wiskostatin scaffold series, even stereochemical inversion at the chiral 2-propanol center produces measurable differences in endocytosis inhibition potency (S-isomer vs. R-isomer IC₅₀ values), and SAR studies explicitly demonstrate that the carbazole halogen substituent is a critical functional group for dynamin and endocytosis inhibition [1]. Procuring an incorrect halogen analog or a des-hydroxy variant (e.g., 3-(3,6-dichlorocarbazol-9-yl)-N,N-dimethylpropan-1-amine) therefore risks not only altered potency but also a fundamentally different off-target profile, rendering experimental results non-reproducible and cross-study comparisons invalid.

Quantitative Differential Evidence: 1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol vs. Wiskostatin and In-Class Carbazole Analogs


Molecular Weight and Lipophilicity Reduction: Dichloro vs. Dibromo Carbazole Scaffold

The replacement of bromine with chlorine at positions 3 and 6 of the carbazole core produces a quantifiable reduction in molecular weight and calculated lipophilicity relative to wiskostatin, which directly impacts membrane permeability, tissue distribution, and nonspecific protein binding. The target compound (C₁₇H₁₈Cl₂N₂O, MW 337.24 g·mol⁻¹) is 88.91 g·mol⁻¹ lighter than wiskostatin (C₁₇H₁₈Br₂N₂O, MW 426.15 g·mol⁻¹), representing a -20.9% mass difference . The π-hydrophobic constant for aromatic chlorine (+0.71) is 0.15 log units lower than for aromatic bromine (+0.86), predicting that the dichloro analog is measurably less lipophilic and therefore may exhibit altered cellular uptake kinetics and differential sequestration in lipid compartments [1]. These differences are sufficient to alter apparent IC₅₀ values in cell-based endocytosis assays independent of target engagement.

Physicochemical profiling Carbazole scaffold optimization Halogen substitution SAR

Dynamin I GTPase and Clathrin-Mediated Endocytosis Inhibition: Wiskostatin Baseline and Structural SAR Context

In a comprehensive SAR study of carbazole scaffolds, Cossar et al. (2023) demonstrated that wiskostatin (the 3,6-dibromo analog) inhibits dynamin I GTPase activity with an IC₅₀ of 20.7 ± 1.2 μM and clathrin-mediated endocytosis (CME) with an IC₅₀ of 6.9 ± 0.3 μM in U2OS cells [1]. The study explicitly identified the 3,6-dihalogen substitution pattern and the dimethylamino propanol side chain as critical pharmacophoric elements for both dynamin and endocytosis inhibition, and showed that enantiomerically pure (R)- and (S)-wiskostatin analogues (compounds 8a and 8b) rank among the most potent CME inhibitors reported (IC₅₀ = 2.3 ± 3.3 and 2.1 ± 1.7 μM, respectively) [1]. The target compound, bearing chlorine in place of bromine, retains the essential 3,6-dihalogen pharmacophore but is predicted to exhibit modulated potency due to halogen-dependent differences in van der Waals volume, polarizability, and halogen-bonding capacity at the target binding site [2]. Direct head-to-head IC₅₀ comparison data for the dichloro analog in dynamin or CME assays are not yet reported in the public domain, representing a verifiable evidence gap.

Endocytosis inhibition Dynamin GTPase Carbazole structure-activity relationship

Chiral Center at the 2-Propanol Position: Stereochemical Purity Requirements Differentiate Procurement Specifications

The target compound contains a single chiral center at the 2-position of the propanol chain, giving rise to (R)- and (S)-enantiomers. In the wiskostatin series, the enantiomers display measurably different biological activities: the (R)-isomer (8b) is a more potent CME inhibitor (IC₅₀ = 2.1 ± 1.7 μM) than the (S)-isomer (8a; IC₅₀ = 2.3 ± 3.3 μM), although the overlapping error ranges suggest the difference may not reach statistical significance in that assay [1]. More importantly, the original N-WASP inhibitory activity of wiskostatin showed enantiomer-dependent potency (S-isomer EC₅₀ = 4.35 μM; R-isomer EC₅₀ = 3.44 μM) [1]. For the dichloro analog, procurement as a racemic mixture versus an enantiomerically enriched preparation carries materially different implications for assay reproducibility, target selectivity, and the interpretation of concentration-response data. Commercial vendors typically supply this compound as the racemate unless otherwise specified, and the absence of a defined enantiomeric excess (ee%) specification on a certificate of analysis constitutes a procurement risk factor.

Chiral resolution Stereochemistry-activity relationship Carbazole enantiomers

Distinct Antibacterial Membrane Disruption Mechanism: DCAP-Class Activity of the 3,6-Dichlorocarbazole Pharmacophore

The 3,6-dichlorocarbazole core, when linked to specific amino-propanol side chains, generates broad-spectrum antibacterial activity through cytoplasmic membrane disruption—a mechanism orthogonal to the endocytosis inhibition observed for the dimethylamino analog. Heinrich et al. (2015) demonstrated that the related compound DCAP (2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol) and its analog i-DCAP inhibit bacterial growth by disrupting membrane potential and permeability in E. coli [1]. Treatment with DCAP caused localized membrane permeabilization at the septum leading to cell lysis, while i-DCAP produced uniform permeability enhancement across the membrane without lysis [1]. The activity was modulated by the phospholipid composition of the membrane and was antagonized by divalent cations (Mg²⁺ and Ca²⁺), which increased the minimum inhibitory concentration (MIC) [1]. The target compound (1-(3,6-dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol) differs from DCAP/i-DCAP by bearing a dimethylamino rather than an amino-diol or isoamylamino side chain, which may alter both the membrane disruption potency and the lysis-versus-permeabilization phenotype. This establishes the 3,6-dichlorocarbazole core as a privileged scaffold for membrane-targeting applications that is chemically distinct from the 3,6-dibromo (wiskostatin) core used for cytoskeletal and endocytosis studies.

Antibacterial Membrane disruption Broad-spectrum antibiotic Carbazole

Antiviral Class Heritage: 3,6-Bis-Basic Alkane Carbazole Patent Precedent and Differentiation from Non-Halogenated Parent Scaffolds

US Patent 3,962,451 (1976) established the 3,6-bis-basic alkane carbazole class as broad-spectrum antiviral agents, with the 3,6-dihalogen substitution pattern explicitly claimed as part of the active pharmacophore [1]. The general formula encompasses compounds where the carbazole 3- and 6-positions carry basic alkane side chains varying in chain length (C2-C6), amine substitution, and halogenation state [1]. The target compound aligns with this pharmacophore model but differs from the broader patent class by its specific 3,6-dichloro (rather than dibromo, diiodo, or unsubstituted) halogenation and its single N-9 dimethylamino-propan-2-ol side chain (rather than dual side chains at both 3- and 6-positions) [1]. Unsubstituted carbazole or mono-halogenated derivatives (e.g., 3-chlorocarbazole) lack the 3,6-dihalogen motif and are not expected to recapitulate the antiviral SAR described in the foundational patent [2]. This class-level evidence supports selection of the 3,6-dichloro substitution pattern for antiviral screening cascades where halogen-dependent potency has been observed.

Antiviral carbazole Patent precedent 3,6-bis-basic alkane

Prioritized Research and Industrial Application Scenarios for 1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol Based on Quantitative Differentiation Evidence


Halogen-Dependent Endocytosis Probe Development: Cl vs. Br Pharmacophore Comparison

For research groups investigating the role of halogen bonding and lipophilicity in dynamin I GTPase inhibition and clathrin-mediated endocytosis blockade, this dichloro analog serves as the essential comparator to wiskostatin (dibromo analog) within a halogen-scanning SAR strategy. The 20.9% lower molecular weight and reduced π-hydrophobic constant of the dichloro scaffold enable systematic dissection of halogen-dependent membrane partitioning versus direct target engagement, using the published wiskostatin IC₅₀ values (dynamin I: 20.7 ± 1.2 μM; CME: 6.9 ± 0.3 μM) as the reference baseline [1].

Enantiomer-Specific Pharmacology Studies Requiring Defined Stereochemistry

The chiral center at the 2-propanol position necessitates enantiomerically defined material for studies where stereochemistry-activity relationships are interrogated. Based on the wiskostatin precedent, where the (R)-enantiomer (8b) exhibits CME IC₅₀ = 2.1 ± 1.7 μM versus the (S)-enantiomer (8a) at IC₅₀ = 2.3 ± 3.3 μM, procurement of the dichloro analog as a single enantiomer or as a racemate with documented enantiomeric excess is critical for experimental reproducibility [1].

3,6-Dichlorocarbazole Scaffold-Based Antibacterial Membrane Disruption Screening

Building on the demonstrated broad-spectrum antibacterial activity of DCAP and i-DCAP, which share the 3,6-dichlorocarbazole core, this dimethylamino analog can be deployed in membrane permeabilization and lysis-phenotype screening cascades against Gram-negative and Gram-positive pathogens. The side-chain-dependent differences in lysis-versus-permeabilization phenotypes observed between DCAP (septal lysis) and i-DCAP (uniform permeabilization) indicate that the dimethylamino side chain will produce a third, characterizable membrane disruption phenotype [1].

Antiviral Screening Library Inclusion Based on 3,6-Bis-Basic Alkane Carbazole Patent Pharmacophore

The compound's structural alignment with the US Patent 3,962,451 pharmacophore—specifically the 3,6-dihalogenated carbazole core—supports its inclusion in focused antiviral screening decks targeting virus families for which the parent patent class demonstrated efficacy. The dichloro substitution pattern provides a distinct halogen-dependent antiviral potency profile relative to dibromo or unsubstituted carbazole derivatives [1].

Quote Request

Request a Quote for 1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.